molecular formula C16H13BrCl2O3 B2839764 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 443290-04-8

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2839764
CAS No.: 443290-04-8
M. Wt: 404.08
InChI Key: KGDNZQBRUVVPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a bromo substituent at position 3, a 3,4-dichlorobenzyloxy group at position 4, and an ethoxy group at position 5. Its structure combines electron-withdrawing (Br, Cl) and electron-donating (ethoxy) groups, influencing its electronic properties and reactivity.

Properties

IUPAC Name

3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNZQBRUVVPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the bromination of 3,4-dichlorobenzyl alcohol to form 3,4-dichlorobenzyl bromide . This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C15H12BrCl2O3
  • Molecular Weight : 390.06 g/mol
  • CAS Number : 219765-92-1

These properties contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde exhibit anticancer properties. Studies have shown that halogenated benzaldehydes can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of bromine and chlorine atoms enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
  • Antimicrobial Properties :
    • The compound may also possess antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains. The introduction of electron-withdrawing groups like bromine and chlorine can enhance the antimicrobial efficacy by increasing the compound's ability to penetrate bacterial cell walls .
  • Neuropharmacology :
    • Given its structural similarities to known neuroactive compounds, there is potential for 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde to act on neurotransmitter systems. Compounds with similar structures have been investigated for their effects on cholinergic pathways, which are crucial in treating conditions like Alzheimer's disease .

Biological Research Applications

  • Mechanistic Studies :
    • The compound can be utilized in mechanistic studies involving enzyme inhibition or receptor binding assays. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and drug interactions .
  • Cell Culture Studies :
    • In vitro studies using cell lines can assess the cytotoxicity and pharmacological effects of this compound. Research has shown that certain benzaldehyde derivatives can induce oxidative stress in cells, leading to apoptosis, which is crucial for evaluating potential therapeutic applications .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study conducted on halogenated benzaldehydes demonstrated significant inhibition of cancer cell lines (e.g., breast and prostate cancer) when treated with similar compounds. The mechanisms involved included apoptosis induction through caspase activation pathways .
  • Neuroprotective Effects :
    • Investigations into related compounds have highlighted their neuroprotective effects against scopolamine-induced neurotoxicity in neuronal cell lines (PC12 cells). These studies suggest that the compound could mitigate oxidative damage and improve neuronal survival under stress conditions .

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variants in Benzyl Group Halogen Substitution

The benzyloxy group’s halogenation pattern significantly impacts steric and electronic properties:

Compound Name Benzyl Group Substitution Key Differences vs. Target Compound Purity CAS Number Reference
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 2-chlorobenzyl Reduced steric hindrance; mono-Cl substitution reduces lipophilicity 95% 345985-66-2
4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde 2-chloro-4-fluorobenzyl Fluorine’s strong electronegativity alters electronic effects N/A Not provided
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde 3-(trifluoromethyl)benzyl CF3 group enhances electron-withdrawing effects, increasing aldehyde reactivity N/A 590360-00-2
  • Impact of 3,4-Dichloro Substitution: The target compound’s 3,4-dichlorobenzyl group increases molecular weight (vs. The dual Cl substitution also creates a sterically crowded environment, which may hinder nucleophilic attack at the aldehyde group compared to less substituted analogs .

Variants in Alkoxy Substituents

The alkoxy group’s chain length (methoxy vs. ethoxy) modulates electron-donating effects and solubility:

Compound Name Alkoxy Group Key Differences vs. Target Compound Purity CAS Number Reference
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde 5-methoxy Shorter alkoxy chain reduces steric bulk; methoxy is less electron-donating than ethoxy 95% 345985-64-0
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde 3-methoxy Methoxy at position 3 alters electronic distribution on the aromatic ring N/A Not provided
  • Ethoxy vs. Its longer alkyl chain may also enhance solubility in nonpolar solvents compared to methoxy analogs .

Derivatives with Additional Functional Groups

Thiosemicarbazone Derivatives

The target compound’s aldehyde group can form thiosemicarbazones, as seen in analogs like 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone (CAS 358734-70-0). These derivatives exhibit metal-chelating properties, which are critical in antimicrobial or anticancer research. The dichloro substitution in the target compound may enhance chelation efficiency compared to mono-Cl analogs .

Heterocyclic Derivatives

Compounds like 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1706453-94-2) incorporate an oxadiazole ring. This modification introduces hydrogen-bonding sites and rigidity, which are advantageous in drug design for target specificity .

Carboxylic Acid Derivatives

3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid (CAS 723245-42-9) replaces the aldehyde with a carboxylic acid group. This drastically increases polarity and acidity, making it suitable for salt formation or conjugation reactions, unlike the aldehyde-containing target compound .

Data Table: Key Structural Analogs

Compound Name Benzyl Group Alkoxy Group Functional Group Molecular Formula* Purity CAS Number
Target Compound 3,4-dichlorobenzyl 5-ethoxy Aldehyde C16H13BrCl2O3 N/A Not provided
HE-2899 2-chlorobenzyl 5-ethoxy Aldehyde C15H12BrClO3 95% 345985-66-2
Fluorochem Compound 2-chloro-4-fluorobenzyl 3-ethoxy Aldehyde C16H12BrClFO3 N/A Not provided
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid Benzyl 4-ethoxy Carboxylic acid C16H15BrO4 N/A 723245-42-9
Thiosemicarbazone Derivative 4-chlorobenzyl 5-ethoxy Thiosemicarbazone C17H15BrCl2N3O2S N/A 358734-70-0

*Molecular formulas inferred from structural data.

Biological Activity

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is a synthetic compound characterized by its complex structure that includes bromine and chlorine substituents, as well as an ethoxy group attached to a benzaldehyde core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is C16H14BrCl2O3C_{16}H_{14}BrCl_{2}O_{3}, with a molecular weight of approximately 369.64 g/mol. Its chemical structure allows for various interactions within biological systems, making it a subject of interest for drug development.

PropertyValue
Molecular FormulaC₁₆H₁₄BrCl₂O₃
Molecular Weight369.64 g/mol
Boiling Point476.7 ± 40.0 °C (predicted)
Density1.560 ± 0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in cellular pathways. It has been shown to act as an enzyme inhibitor, which can modulate various biochemical processes. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde exhibit significant antimicrobial properties. A study evaluating various substituted benzaldehydes found that derivatives with halogen substituents demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentrations (MICs) were determined for several derivatives, showing promising results:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
3-Bromo-4-Dichlorobenzyl Derivative<50<100
3-Bromo-4-Dichlorobenzyl-Oxy Derivative<30<80

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were found to be significantly low, suggesting potent anticancer activity. For example, in studies involving human cancer cell lines, similar compounds exhibited IC50 values ranging from 1.611.61 to 1.98mug/mL1.98\\mu g/mL, indicating strong cytotoxic effects .

Case Studies

  • Anticancer Activity : A study focused on the structure-activity relationship (SAR) of halogenated benzaldehydes revealed that the presence of chlorine and bromine enhances cytotoxicity against A-431 and Jurkat cell lines . The study concluded that modifications in the molecular structure could lead to improved therapeutic agents against cancer.
  • Enzyme Inhibition : Another investigation highlighted the compound's role as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters . This inhibition suggests potential applications in treating neurological disorders where MAO activity is dysregulated.

Q & A

Q. What are the standard synthetic routes for 3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution. A common approach is reacting 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) are used to activate the phenolic oxygen for benzylation. Yields depend on stoichiometric ratios and reaction time optimization . Key Steps:

  • Starting Material: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (prepared via bromination of 4-hydroxy-5-ethoxybenzaldehyde).
  • Benzylation: Reaction with 3,4-dichlorobenzyl bromide in DMF/K₂CO₃ at 70°C for 12–24 hours.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.

Q. How is the compound characterized to confirm its structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. Key signals include the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and ethoxy/methoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 437.93 for C₁₆H₁₂BrCl₂O₃).
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What solvents and reaction conditions optimize stability during storage?

Methodological Answer:

  • Storage: Dark glass vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Compatible Solvents: DMSO, DMF, or dichloromethane for dissolution. Avoid protic solvents (e.g., MeOH, H₂O) to minimize hydrolysis of the benzyl ether .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl) influence regioselectivity in further functionalization?

Methodological Answer: The bromine atom at position 3 and ethoxy group at position 5 create an electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to the aldehyde. Computational studies (DFT calculations) predict activation barriers for reactions like nitration or sulfonation. Experimental validation involves monitoring reaction outcomes (e.g., NO₂ substitution at position 2 or 6) via LC-MS and X-ray crystallography .

Q. What strategies mitigate byproduct formation during benzylation?

Methodological Answer:

  • Base Selection: Replace K₂CO₃ with NaH for faster deprotonation, reducing side reactions (e.g., hydrolysis of benzyl bromide).
  • Solvent Optimization: Use anhydrous DMSO to minimize water-induced degradation.
  • Temperature Control: Lower temperatures (50°C) with phase-transfer catalysts (e.g., TBAB) improve selectivity .

Q. How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

Methodological Answer:

  • In Vitro Stability Assay: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24–72 hours.
  • Metabolite Identification: LC-HRMS detects oxidation products (e.g., carboxylic acid derivatives) or glutathione adducts .

Q. What analytical methods resolve contradictions in reported reaction yields?

Methodological Answer:

  • Reproducibility Trials: Cross-validate yields using identical starting materials and conditions.
  • In Situ Monitoring: ReactIR or NMR tracks intermediate formation, identifying bottlenecks (e.g., incomplete benzylation).
  • DoE (Design of Experiments): Statistically optimize variables (temperature, solvent, stoichiometry) to isolate critical factors .

Q. How do structural analogs (e.g., varying halogen substituents) affect bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., 3-chloro or 3-fluoro derivatives) and test against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Computational Docking: Predict binding affinities with software like AutoDock Vina. Correlate with IC₅₀ values from cell-based assays .

Q. What degradation pathways dominate under accelerated stability testing?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-A), or oxidants (H₂O₂).
  • Pathway Identification: LC-MS/MS identifies primary degradation products, such as aldehyde oxidation to carboxylic acid or benzyl ether cleavage .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) expand its utility in medicinal chemistry?

Methodological Answer:

  • Borylation: Convert the bromine substituent to a pinacol boronate ester for Suzuki couplings with aryl halides.
  • Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, in dioxane/H₂O at 80°C. Yields >80% reported for biaryl derivatives with enhanced bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.